molecular formula C9H8ClFO B1319157 1-(2-Chloro-4-fluorophenyl)propan-1-one CAS No. 149914-82-9

1-(2-Chloro-4-fluorophenyl)propan-1-one

Cat. No.: B1319157
CAS No.: 149914-82-9
M. Wt: 186.61 g/mol
InChI Key: GUZFVWQMKORUSO-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)propan-1-one involves its interaction with various molecular targets. The compound can form chloroformate esters when reacting with alcohols or amines, releasing fluoride ions in the process. This reaction is significant in biochemical pathways and industrial applications.

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-4-fluorophenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZFVWQMKORUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277727
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149914-82-9
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149914-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-fluorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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